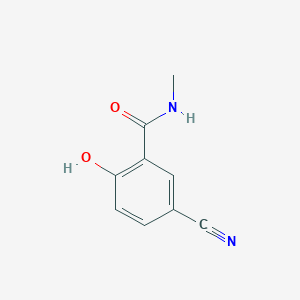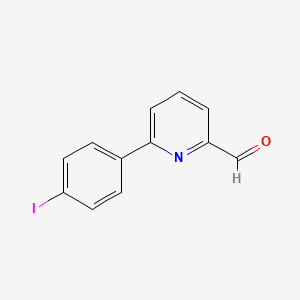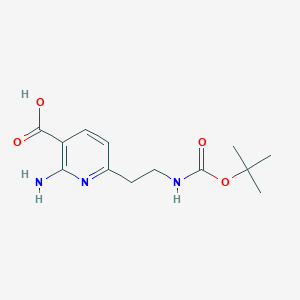
8-((2S,3R,4R,5S,6R)-6-((((2R,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methoxymirificin is a natural flavonoid compound derived from the roots of Pueraria lobata . It has a molecular formula of C27H30O14 and a molecular weight of 578.5 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxymirificin typically involves multiple steps, including the extraction of the compound from natural sources and subsequent purification. The extraction process often uses solvents such as DMSO, pyridine, methanol, and ethanol . The synthetic routes may involve the use of specific reagents and catalysts to achieve the desired purity and yield.
Industrial Production Methods: Industrial production of 3’-Methoxymirificin involves large-scale extraction and purification processes. These methods are optimized to ensure high yield and purity, often using advanced techniques such as chromatography and crystallization. The compound is then packaged and stored under controlled conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: 3’-Methoxymirificin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving 3’-Methoxymirificin include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of 3’-Methoxymirificin depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structure and purity .
Scientific Research Applications
3’-Methoxymirificin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard and a synthetic precursor for other compounds . In biology, it is studied for its potential effects on cellular processes and signaling pathways . In medicine, 3’-Methoxymirificin is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties . In industry, it is used in the development of new pharmaceuticals and cosmetic products .
Mechanism of Action
The mechanism of action of 3’-Methoxymirificin involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular function and gene expression .
Comparison with Similar Compounds
3’-Methoxymirificin is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other flavonoids such as daidzein, genistein, and puerarin . These compounds share some structural similarities but differ in their specific functional groups and biological effects. The uniqueness of 3’-Methoxymirificin lies in its methoxy group, which contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C27H30O14 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-37-16-6-11(2-4-14(16)29)13-7-38-23-12(19(13)31)3-5-15(30)18(23)24-22(34)21(33)20(32)17(41-24)8-39-26-25(35)27(36,9-28)10-40-26/h2-7,17,20-22,24-26,28-30,32-36H,8-10H2,1H3/t17-,20-,21+,22-,24+,25+,26-,27-/m1/s1 |
InChI Key |
LAPFWPVLUSRPKY-JXEKJTPYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


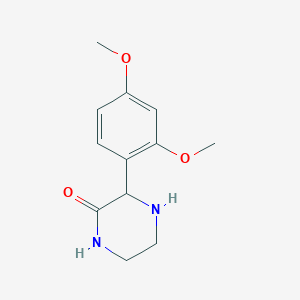
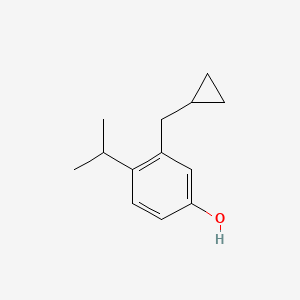
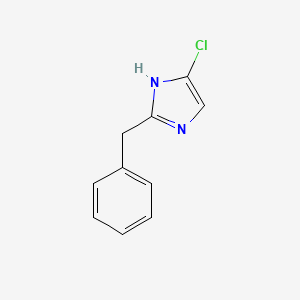

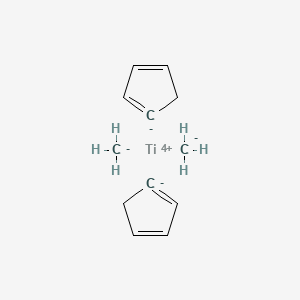
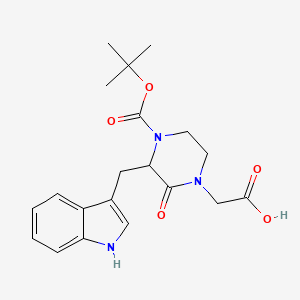
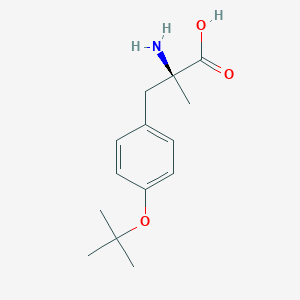
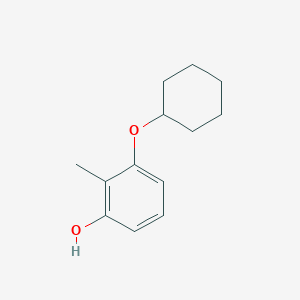
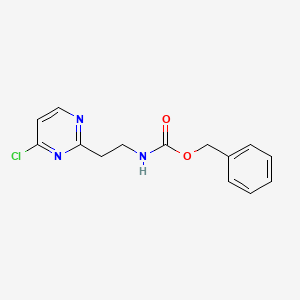
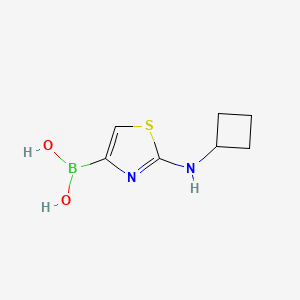
![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
